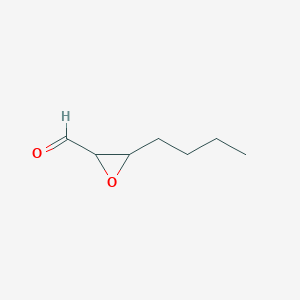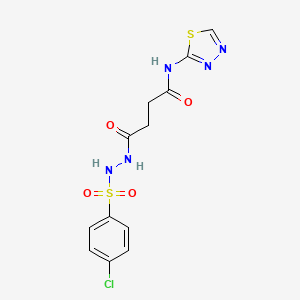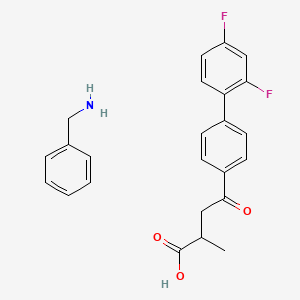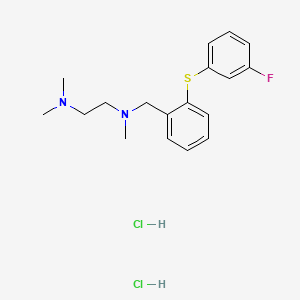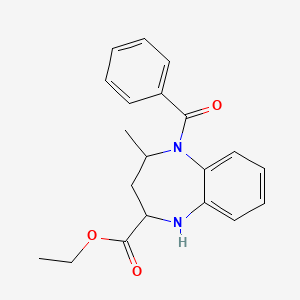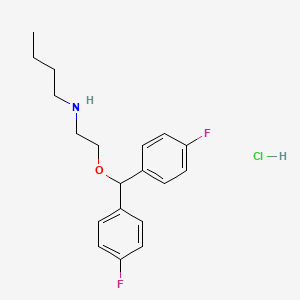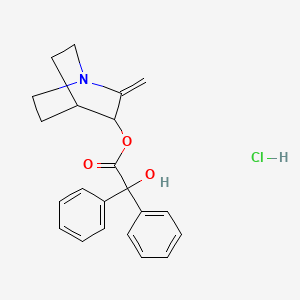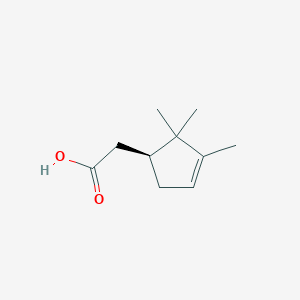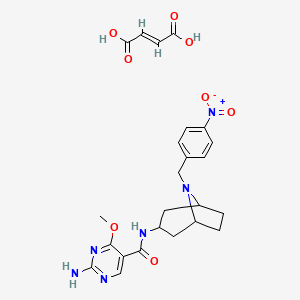
2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate is a complex organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, amino compounds, and nitrobenzyl intermediates. Common reaction conditions include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using batch or continuous flow reactors. Optimization of reaction conditions to maximize yield and purity is crucial. Techniques such as crystallization, distillation, and chromatography are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino or methoxy groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to a biological response. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the nitrobenzyl and nortropanyl groups.
N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide: Lacks the amino and methoxy groups.
Uniqueness
The unique combination of functional groups in 2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate gives it distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84923-22-8 |
|---|---|
Molekularformel |
C24H28N6O8 |
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
2-amino-4-methoxy-N-[8-[(4-nitrophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H24N6O4.C4H4O4/c1-30-19-17(10-22-20(21)24-19)18(27)23-13-8-15-6-7-16(9-13)25(15)11-12-2-4-14(5-3-12)26(28)29;5-3(6)1-2-4(7)8/h2-5,10,13,15-16H,6-9,11H2,1H3,(H,23,27)(H2,21,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
JVYODYZPSDCIKO-WLHGVMLRSA-N |
Isomerische SMILES |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


